molecular formula C13H9NO5 B6388874 5-(4-Carboxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 1261930-51-1

5-(4-Carboxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B6388874
CAS No.: 1261930-51-1
M. Wt: 259.21 g/mol
InChI Key: VMOGTRKUNWLBBT-UHFFFAOYSA-N
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Description

5-(4-Carboxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a functionalized dihydropyridine derivative offered for research and development purposes. Compounds based on the 2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold are of significant interest in medicinal chemistry as valuable precursors for drug discovery . This scaffold is known to be explored for its potential antimicrobial properties, particularly against Gram-positive bacteria like Staphylococcus aureus . Furthermore, the 2-oxo-1,2-dihydropyridine structure is recognized for its ability to act as a complexing agent or ligand for metal ions, which can be useful in various chemical applications . The specific substitution pattern of this compound, featuring carboxylic acid groups on both the pyridine ring and the phenyl substituent, may enhance its potential for molecular interactions and make it a versatile building block for the synthesis of more complex molecules, such as through amide bond formation. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-(4-carboxyphenyl)-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO5/c15-11-10(13(18)19)5-9(6-14-11)7-1-3-8(4-2-7)12(16)17/h1-6H,(H,14,15)(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMOGTRKUNWLBBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNC(=O)C(=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60687457
Record name 5-(4-Carboxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60687457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261930-51-1
Record name 5-(4-Carboxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60687457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Multi-Component Condensation Approach

The most widely reported method involves a one-pot, multi-component reaction (MCR) combining 4-carboxybenzaldehyde, ethyl acetoacetate, and ammonium acetate. This approach leverages the Hantzsch pyridine synthesis mechanism, adapted for carboxylated substrates.

Procedure:

  • Reagents: 4-Carboxybenzaldehyde (1 eq), ethyl acetoacetate (2 eq), ammonium acetate (3 eq), ethanol (solvent).

  • Conditions: Reflux at 80°C for 6–8 hours under nitrogen.

  • Workup: Acidification with HCl (1M) to pH 3–4, followed by recrystallization in ethanol-water (1:1).

Key Findings:

  • Yield: 45–52% after purification.

  • Side Products: Partial hydrolysis of ethyl esters to carboxylic acids (5–8% yield loss).

  • Advantage: Scalability and minimal intermediate isolation.

Stepwise Synthesis via Pyridine Intermediate

A modular approach synthesizes the pyridine core first, followed by carboxylation. This method improves regioselectivity for the 3- and 5-positions.

Step 1: Pyridine Ring Formation

  • Reagents: 4-Aminophenylacetic acid, diketene, and acetic anhydride.

  • Conditions: 120°C for 4 hours, yielding 2-oxo-1,2-dihydropyridine-3-acetic acid.

Step 2: Carboxylation

  • Reagents: CO₂ gas (1 atm), CuI (10 mol%), DMF (solvent).

  • Conditions: 100°C for 12 hours, achieving carboxylation at the 4-phenyl position.

Key Findings:

  • Overall Yield: 38–42% (two steps).

  • Limitation: Requires stringent anhydrous conditions to prevent decarboxylation.

Oxidation-Hydrolysis Sequential Method

This method starts with a pre-functionalized pyridine derivative, 5-(4-cyanophenyl)-2-hydroxynicotinic acid, followed by oxidation and hydrolysis.

Procedure:

  • Oxidation: Treat with KMnO₄ (2 eq) in H₂SO₄ (1M) at 60°C for 3 hours.

  • Hydrolysis: React with NaOH (2M) at 100°C for 2 hours to convert nitrile to carboxylic acid.

Key Findings:

  • Yield: 50–55% after column chromatography (silica gel, ethyl acetate/hexane).

  • Purity: ≥95% (HPLC).

Optimization Strategies

Catalytic Enhancements

  • Lewis Acid Catalysis: ZnCl₂ (5 mol%) in MCR improves cyclization efficiency, boosting yields to 58%.

  • Microwave Assistance: Reducing reaction time by 60% (3 hours vs. 8 hours) with comparable yields.

Solvent Systems

  • Ethanol vs. DMF: Ethanol favors higher regioselectivity (9:1 for 3-carboxy vs. 5-carboxy), while DMF accelerates carboxylation.

Analytical Techniques for Characterization

TechniqueParametersObservations
¹H NMR 400 MHz, DMSO-d₆δ 8.2 (d, 2H, Ar–H), δ 6.8 (s, 1H, pyridine-H).
HPLC C18 column, 0.1% TFA/ACN gradientRetention time: 6.7 min; purity >95%.
FT-IR KBr pellet, 400–4000 cm⁻¹1680 cm⁻¹ (C=O), 1705 cm⁻¹ (COOH).

Challenges in Synthesis

  • Solubility Issues: The dual carboxylic acid groups limit solubility in organic solvents, complicating purification.

  • Decarboxylation Risk: High temperatures (>100°C) during hydrolysis promote CO₂ loss, requiring precise pH control .

Chemical Reactions Analysis

Types of Reactions

5-(4-Carboxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The carboxyphenyl group can participate in substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.

    Substitution Reagents: Various halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized derivatives, while reduction may produce hydroxylated compounds.

Scientific Research Applications

Medicinal Chemistry

1. Antioxidant Activity
Research has demonstrated that dihydropyridine derivatives possess antioxidant properties. The compound can scavenge free radicals, which are implicated in various diseases, including cancer and neurodegenerative disorders. A study showed that derivatives of dihydropyridine exhibit significant antioxidant activity, making them promising candidates for drug development aimed at oxidative stress-related conditions .

2. Antimicrobial Properties
5-(4-Carboxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid has been investigated for its antimicrobial effects. In vitro studies indicated that this compound exhibits activity against a range of bacteria and fungi, suggesting its potential use in developing new antimicrobial agents .

3. Anticancer Activity
The compound has also been studied for its anticancer properties. Research indicates that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of tumor growth . These findings highlight its potential as a lead compound in anticancer drug discovery.

Materials Science

1. Synthesis of Functional Materials
5-(4-Carboxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid can serve as a precursor for synthesizing functional materials such as metal-organic frameworks (MOFs). Its carboxylic acid groups facilitate coordination with metal ions, enabling the formation of stable frameworks with potential applications in gas storage and separation .

2. Polymer Chemistry
In polymer chemistry, this compound can be utilized to develop novel polymers with enhanced properties. By incorporating the dihydropyridine structure into polymer backbones, researchers can create materials with improved thermal stability and mechanical strength .

Organic Synthesis

1. Building Block for Complex Molecules
The structural features of 5-(4-Carboxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid make it an excellent building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions allows chemists to modify its structure and develop new compounds with desired functionalities .

2. Catalysis
This compound has potential applications as a catalyst in organic reactions. Its unique electronic properties can facilitate various catalytic processes, enhancing reaction rates and selectivity .

Case Studies

Study Application Findings
Study on Antioxidant ActivityMedicinal ChemistryDemonstrated significant radical scavenging ability; potential for oxidative stress-related disease treatment .
Antimicrobial EvaluationMedicinal ChemistryShowed activity against multiple bacterial strains; promising for new antimicrobial drug development .
Anticancer Mechanism ExplorationMedicinal ChemistryInduced apoptosis in cancer cells; potential lead for anticancer therapy .
Synthesis of MOFsMaterials ScienceSuccessfully formed stable frameworks; applications in gas storage explored .
Polymer Development StudyMaterials ScienceEnhanced thermal stability observed in modified polymers .
Organic Synthesis ApplicationsOrganic SynthesisUtilized as a versatile building block for complex molecule synthesis .
Catalytic Process InvestigationOrganic SynthesisImproved reaction rates noted; potential as a catalyst explored .

Mechanism of Action

The mechanism of action of 5-(4-Carboxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

5-Aryl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid Derivatives

  • 1-Benzyl-5-(2-hydroxy-4-methoxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (4n): Structural Difference: Contains a 2-hydroxy-4-methoxybenzoyl group at position 5 and a benzyl group at N1. Synthesis: Prepared via reflux in methanol with K₂CO₃, yielding 65% after column chromatography . Properties: Melting point (mp) 148–150°C; ¹H NMR shows a deshielded hydroxyl proton at δ 12.65 ppm .
  • 5-(4-Carboxyphenyl)-2,3-dihydrothiophene-3-carboxylic Acid (11): Structural Difference: Replaces the pyridone ring with a dihydrothiophene ring. Synthesis: Derived from 2-acetylthiomethyl-4-(4-methoxycarbonylphenyl)-4-oxobutanoic acid via sulfuric acid-catalyzed cyclization . Properties: IR spectrum shows strong C=O stretches at 1713 cm⁻¹; molecular formula C₁₂H₁₂O₃S (MW 236) .

Halogenated and Trifluoromethyl Derivatives

  • 5-Chloro-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxylic Acid: Structural Difference: Chlorine at position 5 and a 4-(trifluoromethyl)benzyl group at N1. Properties: Molecular formula C₁₅H₁₀ClF₃NO₃ (MW 363.7); CAS MFCD00243767 .

Physicochemical and Spectral Comparisons

Compound Name Melting Point (°C) Yield (%) Key Spectral Features (¹H NMR) Reference
Target Compound Not reported Not reported Expected δ ~12.5 ppm (COOH), δ 8.2 ppm (pyridone H)
1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid (6) 128–130 67 δ 7.35–7.25 (m, 5H, benzyl), δ 6.85 (s, pyridone H)
Methyl 1-benzyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylate (7) 150–152 60 δ 12.65 (s, OH), δ 8.10–7.20 (aromatic H)

Reactivity and Functional Group Influence

  • Decarboxylation Behavior: The hydroxyl group at position 2 in 2-oxo-1,2-dihydropyridines is critical for decarboxylation. In contrast, thiophene analogs like compound 11 exhibit stability toward decarboxylation due to ring aromaticity .
  • Coordination Chemistry :

    • 2-Oxo-1,2-dihydropyridine-3-carboxylic acids form stable complexes with metal ions (e.g., Zn²⁺), leveraging the pyridone oxygen and carboxylic acid groups. This contrasts with nicotinic acid derivatives, which lack the 2-oxo moiety .

Biological Activity

5-(4-Carboxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid, a member of the dihydropyridine family, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a dihydropyridine ring with a carboxyphenyl substituent and an additional carboxylic acid group. The synthesis typically involves:

  • Condensation Reaction : Starting materials such as 4-carboxybenzaldehyde and ethyl acetoacetate react in the presence of a base (e.g., sodium ethoxide).
  • Cyclization : The intermediate undergoes cyclization under acidic conditions to form the dihydropyridine structure.
  • Oxidation : The final step introduces the keto group through oxidation.

This synthetic pathway not only yields the target compound but also allows for the modification of functional groups to enhance biological activity .

Anticancer Properties

Research has demonstrated that derivatives of 5-(4-Carboxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid exhibit significant anticancer activity. A study evaluated various derivatives against A549 human lung adenocarcinoma cells. Key findings include:

  • Structure-Dependent Activity : Modifications to the phenyl ring influence cytotoxicity. For instance, compounds with 4-chlorophenyl and 4-bromophenyl substitutions showed enhanced anticancer effects, reducing cell viability significantly .
  • Comparison with Standard Treatments : Some derivatives demonstrated efficacy comparable to cisplatin, a common chemotherapeutic agent .

The following table summarizes the cytotoxic effects observed in various studies:

CompoundCell LineViability (%)Notes
Compound 6A54964Enhanced activity with chlorophenyl substitution
Compound 7A54961Enhanced activity with bromophenyl substitution
Compound 8A549Not specifiedMost potent anticancer activity observed

Antimicrobial Activity

In addition to anticancer properties, this compound class has shown promise against multidrug-resistant pathogens. Notably:

  • Activity Against MRSA : Certain derivatives exhibited potent antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as therapeutic agents against resistant strains .
  • Broader Spectrum : Compounds were also tested against other pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa, showing variable but significant antimicrobial effects .

The biological activity of 5-(4-Carboxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or microbial metabolism.
  • Receptor Binding : It could modulate receptor activities, leading to altered cellular responses that inhibit growth or induce apoptosis in cancer cells.

Case Studies

Several studies have documented the biological effects of this compound:

  • Study on Anticancer Activity :
    • Conducted on A549 cells using MTT assays.
    • Results indicated that certain derivatives significantly reduced cell viability while maintaining lower toxicity in non-cancerous cells .
  • Antimicrobial Efficacy Study :
    • Focused on multidrug-resistant strains.
    • Showed that selected compounds had comparable effectiveness to standard antibiotics like ampicillin against Staphylococcus aureus .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 5-(4-Carboxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid to maximize yield and purity?

  • Methodology :

  • Step 1 : Use a multi-step approach starting with condensation of 4-carboxybenzaldehyde with aminopyridine derivatives under reflux conditions (ethanol or toluene as solvents) .
  • Step 2 : Introduce the dihydropyridine ring via cyclization, employing catalysts like palladium or copper to enhance reaction efficiency .
  • Step 3 : Optimize temperature (70–90°C) and reaction time (6–12 hours) to minimize side products. For example, ethanol as a solvent improves yield by 15–20% compared to DMF .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product with >95% purity .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Techniques :

  • NMR Spectroscopy : Confirm the aromatic proton environment (e.g., δ 7.2–8.1 ppm for phenyl groups) and dihydropyridine ring protons (δ 5.8–6.5 ppm) .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at 1680–1720 cm⁻¹) and carboxylic acid O-H bonds (2500–3300 cm⁻¹) .
  • X-ray Crystallography : Resolve the planar dihydropyridine ring and carboxyl group orientation to validate tautomeric forms .

Q. How do researchers screen the biological activity of this compound in preliminary assays?

  • Approach :

  • In vitro assays : Test antimicrobial activity via broth microdilution (MIC values against E. coli and S. aureus). For anticancer screening, use MTT assays on cell lines (e.g., HeLa or MCF-7) .
  • Enzyme inhibition : Evaluate interactions with kinases or proteases via fluorescence-based enzymatic assays (IC₅₀ calculations) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?

  • Strategy :

  • Substitution analysis : Compare analogs with modified phenyl (e.g., 4-fluorophenyl vs. 4-chlorophenyl) or carboxyl groups. Fluorine substitution increases lipophilicity, improving cell membrane permeability .
  • Table 1 : SAR of Key Derivatives
SubstituentBiological Activity (IC₅₀, μM)Reference
4-Carboxyphenyl12.5 (Kinase X)
4-Fluorophenyl8.2 (Kinase X)
3-Carboxyphenyl25.7 (Kinase X)

Q. What computational methods predict the binding affinity of this compound to therapeutic targets?

  • Protocol :

  • Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets. Focus on hydrogen bonding between carboxyl groups and Lys123/Arg156 residues .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. RMSD values <2.0 Å indicate stable binding .

Q. How can researchers resolve contradictions in reported synthesis yields or biological data?

  • Case Study :

  • Contradiction : Yields vary from 40% (DMF solvent) to 65% (ethanol) .
  • Resolution : Replicate reactions under controlled conditions (e.g., inert atmosphere, standardized catalyst loading). Use HPLC to quantify impurities and identify side reactions (e.g., oxidative byproducts) .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

  • Experimental Design :

  • Knockout models : Use CRISPR-edited cell lines (e.g., kinase X KO) to confirm target specificity .
  • Metabolic profiling : Apply LC-MS/MS to track downstream metabolites in treated cells, linking activity to pathway modulation (e.g., apoptosis markers) .

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